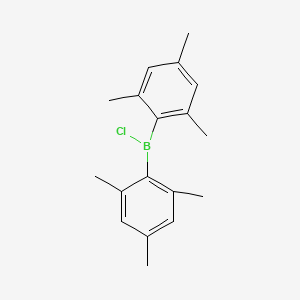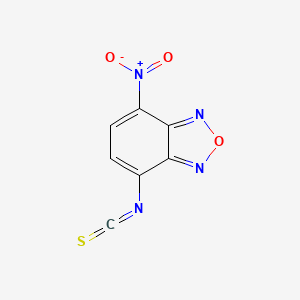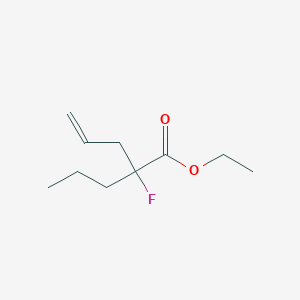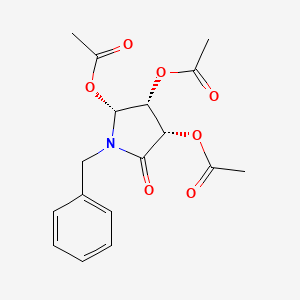![molecular formula C13H19NO2 B14261868 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine CAS No. 138536-82-0](/img/structure/B14261868.png)
1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine is an organic compound characterized by a phenyl ring substituted with a 5,5-dimethyl-1,3-dioxane moiety and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with a suitable amine source. The preparation of the 5,5-dimethyl-1,3-dioxane moiety can be achieved through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The final step involves the reductive amination of the aldehyde group to form the methanamine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions, CrO₃ in the presence of pyridine.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
5,5-Dimethyl-1,3-dioxane: Shares the dioxane moiety but lacks the phenyl and methanamine groups.
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Contains a similar dioxane ring but with different substituents and functional groups.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness: 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine is unique due to the combination of the dioxane ring, phenyl group, and methanamine moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
138536-82-0 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H19NO2/c1-13(2)8-15-12(16-9-13)11-5-3-10(7-14)4-6-11/h3-6,12H,7-9,14H2,1-2H3 |
Clave InChI |
BSCRAZLEPIDFGX-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)C2=CC=C(C=C2)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)






![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)

